molecular formula C10H7F3O3 B2833877 Methyl 4-formyl-3-(trifluoromethyl)benzoate CAS No. 1823806-70-7

Methyl 4-formyl-3-(trifluoromethyl)benzoate

Cat. No.: B2833877
CAS No.: 1823806-70-7
M. Wt: 232.158
InChI Key: MBIOALSXEKJKOB-UHFFFAOYSA-N
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Description

“Methyl 4-formyl-3-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 1823806-70-7 . It has a molecular weight of 232.16 . It is in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H7F3O3/c1-16-9(15)6-2-3-7(5-14)8(4-6)10(11,12)13/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a powder . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available data.

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 4-formyl-3-(trifluoromethyl)benzoate is a chemical compound utilized in various synthetic processes, including the preparation of liquid crystalline materials and the development of advanced polymer structures. For instance, the compound has been employed in the synthesis of hyperbranched aromatic polyamides, indicating its relevance in the creation of polymers with unique physical properties and potential applications in materials science (Yang, Jikei, & Kakimoto, 1999). Additionally, its derivatives have been analyzed for their liquid-crystalline properties, contributing to the understanding and development of new materials with specific optical and mechanical characteristics (C. D. Cruz et al., 2001).

Catalysis and Reaction Mechanisms

The compound plays a significant role in catalysis, as demonstrated in research focusing on the rhenium-catalyzed trifluoromethylation of arenes and heteroarenes. This process highlights the importance of this compound and related compounds in facilitating chemical reactions that introduce trifluoromethyl groups into aromatic compounds, a key step in the synthesis of compounds with potential pharmacological applications (E. Mejía & A. Togni, 2012).

Molecular Design and Drug Development

In drug development, the structural motifs present in this compound serve as precursors for the synthesis of molecules with anticipated biological activities. For example, the compound's derivatives have been explored for their antihyperglycemic properties, suggesting its utility in the synthesis of new therapeutic agents (K. Kees et al., 1996).

Advanced Materials and Nanotechnology

Research on the synthesis and characterization of novel materials often involves compounds like this compound. Its derivatives have been studied for their electrochemical properties and potential applications in energy storage and conversion, indicating the compound's role in the development of functional materials for advanced technological applications (A. K. A. Almeida et al., 2017).

Environmental Chemistry

The compound and its derivatives have also been implicated in environmental chemistry studies, such as the investigation of polar pollutants in wastewater. Understanding the occurrence, behavior, and removal of these compounds contributes to the development of more efficient wastewater treatment methods and the mitigation of environmental pollution (T. Reemtsma et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using personal protective equipment .

Properties

IUPAC Name

methyl 4-formyl-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c1-16-9(15)6-2-3-7(5-14)8(4-6)10(11,12)13/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIOALSXEKJKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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